molecular formula C16H18N4O3S B4775753 methyl 3-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate

methyl 3-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate

Cat. No. B4775753
M. Wt: 346.4 g/mol
InChI Key: RMWIJUPCDTYOMO-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to a class of organic compounds known as aromatic compounds. These compounds contain a ring structure that is stabilized by resonance, which gives them unique chemical properties .


Synthesis Analysis

The synthesis of such compounds often involves reactions like the Mannich reaction, which is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the types of atoms in the compound, their arrangement, and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. For example, aromatic compounds often undergo electrophilic aromatic substitution reactions. In these reactions, an electrophile replaces a hydrogen atom in the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties can be determined through a variety of laboratory experiments .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This can involve binding to specific receptors or enzymes, altering cellular processes, or interacting with DNA or RNA .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as its potential effects on human health and the environment. This information is often available in a material safety data sheet (MSDS) for the compound .

Future Directions

The future directions for research on a compound can include exploring its potential uses in medicine, industry, or other fields, studying its effects on the environment, or developing new methods for its synthesis .

properties

IUPAC Name

methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-23-15(21)14-12(5-11-24-14)18-16(22)20-9-7-19(8-10-20)13-4-2-3-6-17-13/h2-6,11H,7-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWIJUPCDTYOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-({[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}amino)thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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